2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde
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Description
“2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde” is a chemical compound with the molecular formula C17H11F3N2O3 . It is also known as 2-methoxy-4-{[2-(trifluoromethyl)quinazolin-4-yl]oxy}benzaldehyde .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinyl group attached to a benzenecarbaldehyde group via an oxygen atom . It also contains a methoxy group and a trifluoromethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.146 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 246.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Scientific Research Applications
Synthesis and Biological Activity
A study by Patel and Patel (2011) involved the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, indicating the potential for antimicrobial activity. This research highlights the chemical versatility and biological relevance of compounds structurally related to 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde (Patel & Patel, 2011).
Gupta and Chaudhary (2015) conducted studies on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems, providing insights into the synthetic pathways and structural analysis of related quinazoline derivatives (Gupta & Chaudhary, 2015).
Deshineni et al. (2020) described the synthesis, anticancer, and antibacterial evaluation of novel pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones. This research underscores the compound's potential in developing new therapeutic agents (Deshineni et al., 2020).
Catalysis and Synthetic Applications
Smith et al. (2005) demonstrated a simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-methoxyquinazolines, outlining a methodology that could be applicable for functionalizing compounds like this compound for various synthetic purposes (Smith, El‐Hiti, & Hegazy, 2005).
Prasath et al. (2015) explored the efficient ultrasound-assisted synthesis of quinolinyl chalcones with antibacterial properties, suggesting a potential application in the synthesis of related compounds for microbial resistance studies (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Photocatalytic Applications
- Yu et al. (2018) utilized furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This innovative approach could be relevant for the green synthesis of quinazoline derivatives, including those related to the compound (Yu et al., 2018).
Properties
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-14-8-11(7-6-10(14)9-23)25-15-12-4-2-3-5-13(12)21-16(22-15)17(18,19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAKQRYDUYTNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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